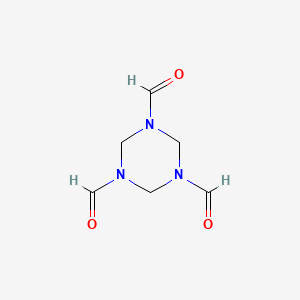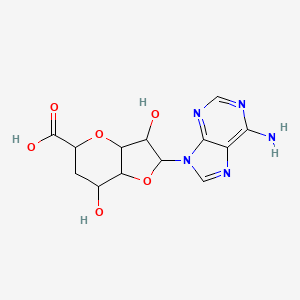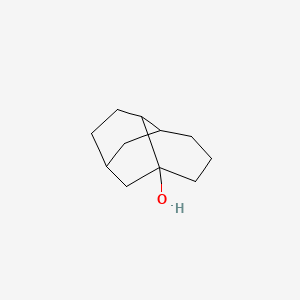
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- is an organic compound with a complex structure. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique substituents, including an ethyl-methylpropyl group, a methyl group, and a nitroso group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- typically involves multiple steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol to introduce the 1-ethyl-1-methylpropyl group. This can be achieved using Friedel-Crafts alkylation with appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the phenol ring, which can be achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-methyl-2-nitroso-: Similar structure but lacks the 1-ethyl-1-methylpropyl group.
Phenol, 2-(1-ethyl-1-methylpropyl)-4-nitroso-: Similar but without the methyl group.
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-: Lacks the nitroso group.
Uniqueness
Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitroso group, in particular, allows for unique redox chemistry and potential biological activities not seen in its analogs.
Properties
CAS No. |
59957-39-0 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-methyl-2-(3-methylpentan-3-yl)-6-nitrosophenol |
InChI |
InChI=1S/C13H19NO2/c1-5-13(4,6-2)10-7-9(3)8-11(14-16)12(10)15/h7-8,15H,5-6H2,1-4H3 |
InChI Key |
JNBBFHFRBXBUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=C(C(=CC(=C1)C)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)

![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)


![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)
![3-Nitro-4-[3-(4-nitrophenoxy)propoxy]phenol](/img/structure/B14612909.png)



![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14612948.png)
![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
